

Technical Guide to the Physical Properties of 1-(2-Bromophenyl)naphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromophenyl)naphthalene

Cat. No.: B1599899

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Compound Characterization

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds that, despite being commercially available or synthetically accessible, lack a comprehensive, publicly documented profile of their physical and spectroscopic properties. **1-(2-Bromophenyl)naphthalene** (CAS No. 18937-92-3) is one such molecule. This guide serves as a technical resource that consolidates the available information for this compound while transparently acknowledging existing data gaps. As Senior Application Scientists, our role extends beyond data reporting to providing a logical framework for anticipating compound behavior and establishing robust methodologies for its characterization. This document is structured to provide both established data and expert-guided protocols for researchers working with this and similar biaryl compounds.

Section 1: Compound Identification and Core Molecular Attributes

Precise identification is the bedrock of all subsequent experimental work. **1-(2-Bromophenyl)naphthalene** is an unsymmetrical biaryl system composed of a naphthalene ring linked to a brominated phenyl ring at the C1 and C2 positions, respectively. This substitution pattern induces significant steric hindrance, forcing the two aromatic rings out of

planarity, a key feature influencing its physical properties and potential applications in materials science and as a synthetic intermediate.

The fundamental molecular attributes have been consolidated in Table 1, based on computational data from chemical databases.[\[1\]](#)

Identifier	Value	Source
IUPAC Name	1-(2-bromophenyl)naphthalene	PubChem [1]
CAS Number	18937-92-3	PubChem [1]
Molecular Formula	C ₁₆ H ₁₁ Br	PubChem [1]
Molecular Weight	283.16 g/mol	PubChem [1]
Canonical SMILES	C1=CC=C2C(=C1)C=CC=C2C 3=CC=CC=C3Br	PubChem [1]
InChI Key	LLAHJMQVBZRZSJ- UHFFFAOYSA-N	PubChem [1]

Section 2: Physical State and Thermochemical Properties

A comprehensive search of peer-reviewed literature and chemical supplier databases did not yield experimentally determined values for the melting point, boiling point, or specific solubility of **1-(2-Bromophenyl)naphthalene**. Commercial suppliers describe its physical appearance as a powder or liquid, suggesting its melting point may be near ambient temperature.[\[2\]](#)

Expert Insight: The absence of this data is a critical gap. The thermochemical properties of a compound are essential for designing purification protocols (distillation, crystallization), assessing thermal stability, and determining appropriate storage conditions. For context, Table 2 lists properties of related isomers. It is crucial to note that these are not the properties of **1-(2-Bromophenyl)naphthalene** and are provided only for comparative context, as small structural changes in isomers can lead to significant differences in physical properties.

Compound	Melting Point (°C)	Boiling Point (°C)	Notes
1-(2-Bromophenyl)naphthalene	Data Not Available	Data Not Available	Target compound.
2-(2-Bromophenyl)naphthalene	82 °C	Data Not Available	Isomer with different connectivity. ^[3]
2-Bromonaphthalene	52-55 °C	281-282 °C	Parent brominated naphthalene.

Due to the lack of specific solubility data, it is recommended to perform preliminary solubility tests in a range of common laboratory solvents, from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, ethyl acetate, THF) and polar protic (e.g., methanol, ethanol). Based on its polycyclic aromatic hydrocarbon structure, high solubility is expected in chlorinated and aromatic solvents.

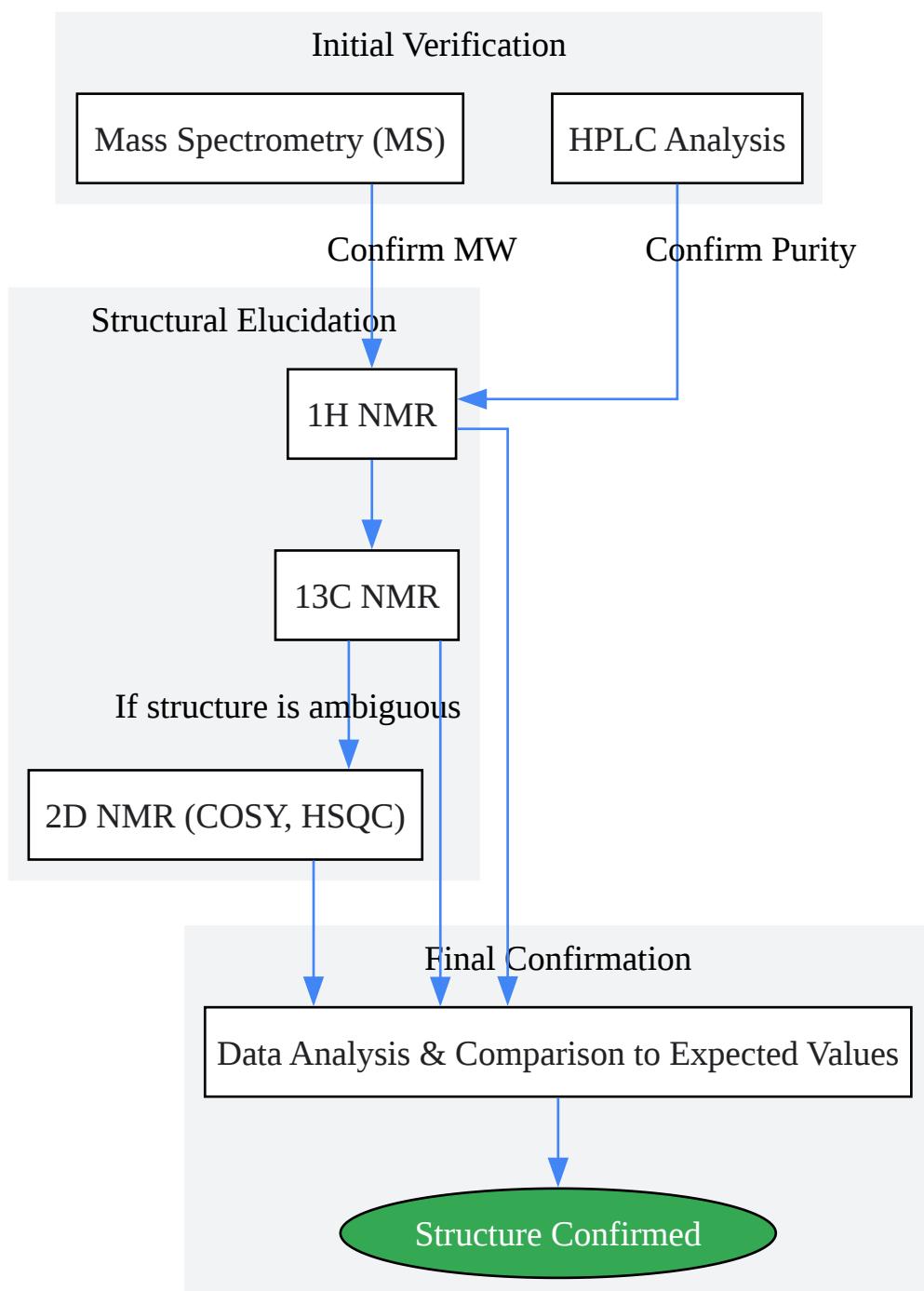
Section 3: Spectroscopic and Analytical Characterization

No published, fully assigned ^1H or ^{13}C NMR spectra for **1-(2-Bromophenyl)naphthalene** were identified. However, based on the principles of NMR spectroscopy and analysis of its constituent parts, a predictive analysis can guide the researcher in confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

- ^1H NMR: The proton NMR spectrum is expected to be complex, with all 11 protons residing in the aromatic region (typically 7.0-8.5 ppm). The naphthalene protons will exhibit a characteristic pattern of multiplets, while the four protons of the bromophenyl group will also appear as multiplets. Due to the steric hindrance between the rings, restricted bond rotation may lead to broadened signals or distinct signals for protons that would otherwise be equivalent.

- ^{13}C NMR: The carbon NMR spectrum should display 16 distinct signals. The carbon atom attached to the bromine (C-Br) on the phenyl ring is anticipated to appear around 120-125 ppm. The other aromatic carbons will resonate in the typical range of 125-145 ppm. Quaternary carbons (those at the ring junctions and the point of aryl-aryl linkage) will generally have lower intensity signals.

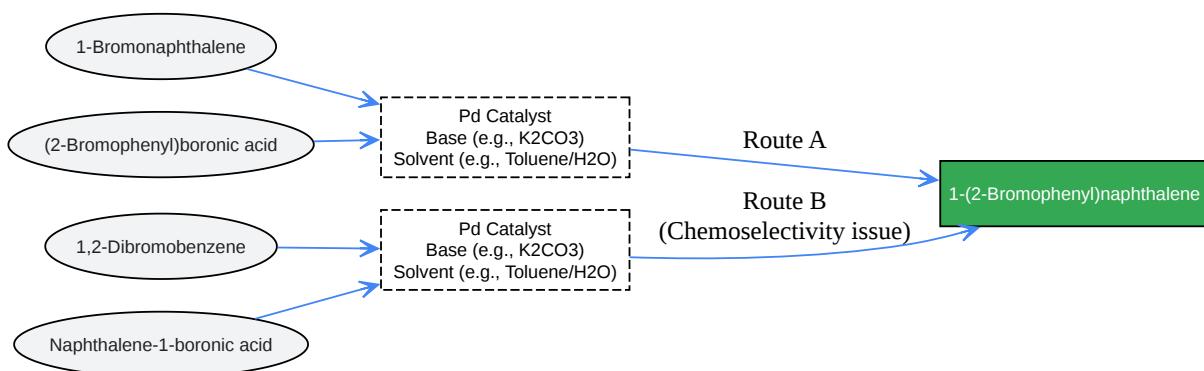

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming molecular weight and isotopic distribution. For **1-(2-Bromophenyl)naphthalene**, the mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom. The two major isotopes of bromine, ^{79}Br and ^{81}Br , have nearly equal natural abundance (50.69% and 49.31%, respectively). Therefore, the molecular ion peak (M^+) will appear as a pair of peaks of roughly equal intensity, separated by 2 m/z units (e.g., at ~ 282 and ~ 284 amu).

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds. A purity of $\geq 98\%$ is cited by commercial suppliers.[\[2\]](#) A typical method would involve a reverse-phase C18 column with a gradient elution system, such as water/acetonitrile or water/methanol, and UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

The logical workflow for characterizing a newly synthesized or procured batch of this compound is illustrated below.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of **1-(2-Bromophenyl)naphthalene**.

Section 4: Recommended Synthesis Methodology

The most logical and widely employed method for constructing unsymmetrical biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.^{[4][5]} This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For **1-(2-Bromophenyl)naphthalene**, this provides two primary disconnection approaches, illustrated below.

[Click to download full resolution via product page](#)

Caption: Plausible Suzuki-Miyaura synthesis routes for **1-(2-Bromophenyl)naphthalene**.

Route A is generally preferred as it avoids the potential for double coupling or side reactions that can occur with the difunctional 1,2-dibromobenzene in Route B.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol is a representative procedure based on established methods for similar Suzuki couplings.^{[6][7]} Researchers must optimize conditions for this specific substrate combination.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** A nitrogen or argon atmosphere is critical because the palladium(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.

- **Base:** The base (e.g., K_2CO_3 , Cs_2CO_3) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. Carbonates are often effective and economical choices.
- **Solvent System:** A two-phase solvent system (e.g., toluene/water or dioxane/water) is commonly used. The organic solvent solubilizes the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, facilitating the reaction at the interface.
- **Palladium Catalyst:** A palladium(0) source is required. This can be added directly (e.g., $Pd(PPh_3)_4$) or generated in situ from a palladium(II) precatalyst (e.g., $Pd(OAc)_2$, $PdCl_2(dppf)$) and a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried Schlenk flask, add 1-bromonaphthalene (1.0 eq.), (2-bromophenyl)boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 eq.).
- **Atmosphere Exchange:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
- **Reaction:** Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The optimal temperature and time must be determined experimentally.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

- Extraction: Extract the aqueous layer twice more with ethyl acetate.
- Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a nonpolar eluent system such as a gradient of ethyl acetate in hexanes, to isolate the pure product.

Section 5: Safety and Handling

While a specific toxicology profile for **1-(2-Bromophenyl)naphthalene** is not available, its structure as a polycyclic aromatic hydrocarbon and an organobromide necessitates careful handling.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

1-(2-Bromophenyl)naphthalene is a compound for which core identifying information is established, but a full, experimentally verified dataset of its physical and spectroscopic properties remains to be published in accessible literature. This guide provides the known molecular attributes and outlines a robust, field-proven framework for its synthesis and characterization based on the reliable Suzuki-Miyaura cross-coupling reaction and standard analytical workflows. The predictive insights and detailed protocols herein are designed to empower researchers to confidently work with this compound, verify its identity, and contribute to the collective knowledge base by, it is hoped, publishing their own determined physical and spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Bromophenyl)naphthalene | C₁₆H₁₁Br | CID 11832907 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of 1-(2-Bromophenyl)naphthalene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1599899#physical-properties-of-1-2-bromophenyl-naphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com